molecular formula C9H5F3O3 B8269653 3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one CAS No. 76284-63-4

3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one

Cat. No.: B8269653
CAS No.: 76284-63-4
M. Wt: 218.13 g/mol
InChI Key: OULVXZPTDMUUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one involves the reaction of phenols with methyl trifluoropyruvate in aprotic solvents and acetic acid at temperatures above 120°C. This reaction leads to the formation of ortho-C-alkylation products, which can be further lactonized to yield the desired benzofuranone .

Another method involves a highly enantioselective and regioselective chiral Lewis acid-catalyzed tandem Friedel–Crafts/lactonization reaction. This method provides direct access to this compound in high yields and enantiomeric excess .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, making the process efficient and cost-effective for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted benzofuranones, depending on the type of reaction and the reagents used.

Scientific Research Applications

3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various effects such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of the benzofuranone core and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it particularly valuable in various research and industrial applications.

Properties

IUPAC Name

3-hydroxy-3-(trifluoromethyl)-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)8(14)6-4-2-1-3-5(6)7(13)15-8/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULVXZPTDMUUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503731
Record name 3-Hydroxy-3-(trifluoromethyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76284-63-4
Record name 3-Hydroxy-3-(trifluoromethyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one
Reactant of Route 3
3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one
Reactant of Route 4
3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one
Reactant of Route 5
3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one
Reactant of Route 6
3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.